

# Onradivir: A Comparative Analysis of Safety and Tolerability Against Approved Influenza Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Onradivir |           |
| Cat. No.:            | B12427892 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety and tolerability profile of the novel influenza antiviral, **Onradivir**, with other approved antiviral agents: oseltamivir, zanamivir, peramivir, and baloxavir marboxil. The information is compiled from published clinical trial data and regulatory assessments to support research and drug development efforts in the field of influenza therapeutics.

#### **Executive Summary**

**Onradivir**, a novel inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit, has demonstrated comparable efficacy to the neuraminidase inhibitor oseltamivir in treating uncomplicated influenza A infections.[1] Its safety profile is considered acceptable, though characterized by a higher incidence of gastrointestinal side effects, particularly diarrhea, when compared to oseltamivir and placebo.[1] This guide details the available quantitative safety data, outlines the methodologies of the key clinical trials, and provides a visual representation of the safety assessment workflow in clinical development.

#### **Comparative Safety and Tolerability Data**

The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from key clinical trials of **Onradivir** and other approved influenza antivirals. It is important to



note that direct comparison of rates across different trials can be challenging due to variations in study populations, protocols, and adverse event reporting methodologies.

Table 1: Comparison of Common Treatment-Emergent Adverse Events (%) in Adults with Uncomplicated Influenza

| Adverse<br>Event        | Onradivir<br>(600 mg<br>QD)[1]  | Oseltami<br>vir (75 mg<br>BID)[1][2] | Zanamivir<br>(10 mg<br>Inhaled<br>BID)[3] | Peramivir<br>(600 mg<br>IV Single<br>Dose)[4] | Baloxavir<br>Marboxil<br>(Single<br>Dose)[5] | Placebo[1<br>][4]               |
|-------------------------|---------------------------------|--------------------------------------|-------------------------------------------|-----------------------------------------------|----------------------------------------------|---------------------------------|
| Any<br>Adverse<br>Event | 67                              | 47                                   | Similar to<br>Placebo                     | Similar to<br>Placebo                         | < 25                                         | 55                              |
| Diarrhea                | 49                              | 15                                   | Not<br>Reported<br>as<br>Common           | 8                                             | 3                                            | 23                              |
| Nausea                  | Not<br>Reported<br>as<br>Common | ~4-10                                | Not<br>Reported<br>as<br>Common           | Not<br>Reported<br>as<br>Common               | < 3                                          | Not<br>Reported<br>as<br>Common |
| Vomiting                | Not<br>Reported<br>as<br>Common | ~4-5                                 | Not<br>Reported<br>as<br>Common           | Not<br>Reported<br>as<br>Common               | < 3                                          | Not<br>Reported<br>as<br>Common |
| Headache                | Not<br>Reported<br>as<br>Common | Increased<br>Risk vs.<br>Placebo     | Not<br>Reported<br>as<br>Common           | Not<br>Reported<br>as<br>Common               | < 3                                          | Not<br>Reported<br>as<br>Common |
| Bronchitis              | Not<br>Reported<br>as<br>Common | Not<br>Reported<br>as<br>Common      | Not<br>Reported<br>as<br>Common           | Not<br>Reported<br>as<br>Common               | 2                                            | Not<br>Reported<br>as<br>Common |



Note: Data for zanamivir and peramivir often report overall adverse event profiles as comparable to placebo without specific percentages for all common events in readily accessible literature.[3][5] Headache with oseltamivir is noted as an increased risk in prophylaxis studies.[2]

#### **Experimental Protocols**

Detailed methodologies for the clinical trials cited are crucial for a comprehensive understanding of the safety and tolerability data. Below is a synthesized overview of the typical protocols employed in the evaluation of these antiviral agents.

## Onradivir Phase 3 Clinical Trial (NCT04683406) Methodology[6]

- Study Design: A multicenter, randomized, double-blind, placebo- and oseltamivir-controlled Phase 3 trial.
- Participant Population: Adults (18-65 years) with an influenza-like illness, confirmed positive by a rapid influenza A virus antigen test. Key inclusion criteria included fever (axillary temperature ≥38.0°C) and the presence of at least one moderate systemic and one moderate respiratory symptom within 48 hours of onset.
- Intervention: Participants were randomized to receive one of the following for 5 days:
  - Onradivir: 600 mg orally, once daily.
  - Oseltamivir: 75 mg orally, twice daily.
  - Matching placebo.
- Primary Outcome: The primary efficacy outcome was the time to alleviation of all influenza symptoms.
- Safety Assessment: Safety was a key secondary outcome, evaluated by the frequency and severity of adverse events (AEs), serious adverse events (SAEs), and abnormalities in laboratory tests, vital signs, and electrocardiograms (ECGs). AEs were coded using the Medical Dictionary for Regulatory Activities (MedDRA).



# General Methodology for Comparator Antiviral Pivotal Trials

The pivotal clinical trials for oseltamivir, zanamivir, peramivir, and baloxavir marboxil followed similar fundamental designs to the **Onradivir** trial, with key variations based on the drug's formulation and administration route.

- Study Design: Randomized, double-blind, placebo-controlled trials were the standard for establishing efficacy and safety. Some trials also included an active comparator, typically oseltamivir.[4][5][6]
- Participant Population: Generally, otherwise healthy adults and adolescents with uncomplicated influenza, with symptoms for no more than 48 hours.[4][5][6] High-risk populations were often evaluated in separate studies.
- Interventions:
  - Oseltamivir: 75 mg oral capsules twice daily for 5 days.
  - Zanamivir: 10 mg (two inhalations) twice daily for 5 days.[3]
  - Peramivir: A single intravenous infusion, typically 600 mg.[4]
  - Baloxavir Marboxil: A single oral dose, weight-based (40 mg or 80 mg).
- Safety Assessment: Comprehensive safety monitoring included the recording of all adverse
  events, clinical laboratory evaluations (hematology, chemistry, urinalysis), vital sign
  measurements, and physical examinations. The relationship of adverse events to the study
  drug was assessed by the investigators.

### Visualizing the Safety Assessment Workflow

The following diagram illustrates a generalized workflow for the assessment of safety and tolerability in a pivotal influenza antiviral clinical trial.





Click to download full resolution via product page



Caption: Generalized workflow for safety and tolerability assessment in influenza antiviral clinical trials.

#### Conclusion

Onradivir presents a new therapeutic option for uncomplicated influenza A, with an efficacy profile similar to oseltamivir. Its primary distinguishing feature in terms of tolerability is a notable incidence of diarrhea, which is reported to be generally mild to moderate and self-resolving.[1] Compared to other approved antivirals, the safety profiles vary, with oseltamivir also being associated with gastrointestinal effects, zanamivir carrying a risk of bronchospasm in patients with underlying respiratory disease, and peramivir and baloxavir marboxil generally being well-tolerated.[7] The choice of an antiviral agent will depend on a comprehensive evaluation of its efficacy, safety profile, resistance patterns, and individual patient factors. Continued postmarketing surveillance will be essential to further characterize the real-world safety profile of Onradivir.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Oseltamivir for influenza in adults and children: systematic review of clinical study reports and summary of regulatory comments | The BMJ [bmj.com]
- 3. Zanamivir: a review of clinical safety PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. FDA approves using Relenza to prevent flu | CIDRAP [cidrap.umn.edu]
- To cite this document: BenchChem. [Onradivir: A Comparative Analysis of Safety and Tolerability Against Approved Influenza Antivirals]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b12427892#comparative-safety-and-tolerability-profile-of-onradivir-and-other-approved-flu-antivirals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com